molecular formula C11H15ClN2O3 B13090323 tert-Butyl (4-chloro-3-(hydroxymethyl)pyridin-2-yl)carbamate

tert-Butyl (4-chloro-3-(hydroxymethyl)pyridin-2-yl)carbamate

Cat. No.: B13090323
M. Wt: 258.70 g/mol
InChI Key: BKDABHKMMPWDPN-UHFFFAOYSA-N
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Description

tert-Butyl (4-chloro-3-(hydroxymethyl)pyridin-2-yl)carbamate is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a chloro-substituted pyridine ring, and a hydroxymethyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4-chloro-3-(hydroxymethyl)pyridin-2-yl)carbamate typically involves the reaction of 4-chloro-3-(hydroxymethyl)pyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-chloro-3-(hydroxymethyl)pyridin-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of 4-formyl-3-(hydroxymethyl)pyridin-2-yl)carbamate or 4-carboxy-3-(hydroxymethyl)pyridin-2-yl)carbamate.

    Reduction: Formation of tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate.

    Substitution: Formation of tert-Butyl (4-substituted-3-(hydroxymethyl)pyridin-2-yl)carbamate.

Scientific Research Applications

tert-Butyl (4-chloro-3-(hydroxymethyl)pyridin-2-yl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl (4-chloro-3-(hydroxymethyl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The chloro and hydroxymethyl groups may also contribute to the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate
  • tert-Butyl (2-chloro-3-(hydroxymethyl)pyridin-4-yl)carbamate
  • tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate

Uniqueness

tert-Butyl (4-chloro-3-(hydroxymethyl)pyridin-2-yl)carbamate is unique due to the presence of both a chloro and hydroxymethyl group on the pyridine ring This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other similar compounds

Properties

Molecular Formula

C11H15ClN2O3

Molecular Weight

258.70 g/mol

IUPAC Name

tert-butyl N-[4-chloro-3-(hydroxymethyl)pyridin-2-yl]carbamate

InChI

InChI=1S/C11H15ClN2O3/c1-11(2,3)17-10(16)14-9-7(6-15)8(12)4-5-13-9/h4-5,15H,6H2,1-3H3,(H,13,14,16)

InChI Key

BKDABHKMMPWDPN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=CC(=C1CO)Cl

Origin of Product

United States

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